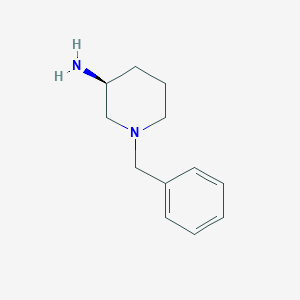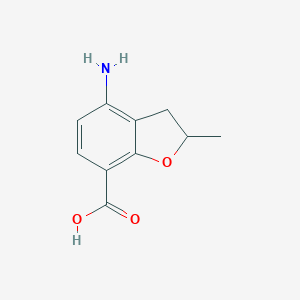
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, also known as AMBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AMBC is a heterocyclic compound that belongs to the benzofuran family. It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol.
Mécanisme D'action
The exact mechanism of action of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has the ability to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid. One area of interest is the development of new drugs based on its anti-inflammatory and analgesic properties. Additionally, further studies could investigate the potential use of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in the treatment of other conditions such as cancer and neurodegenerative diseases. Finally, research could focus on improving the solubility of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid in water, which would make it more versatile for use in various experiments.
Méthodes De Synthèse
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can be synthesized through the reaction of 2-methyl-3-nitrobenzoic acid with sodium borohydride in the presence of acetic acid. The reduction of the nitro group leads to the formation of the amino group, resulting in the final product of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid.
Applications De Recherche Scientifique
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has been found to have potential applications in various fields of scientific research. One of the most significant applications of 4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is in the field of medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
166743-21-1 |
|---|---|
Nom du produit |
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
Clé InChI |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
SMILES canonique |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
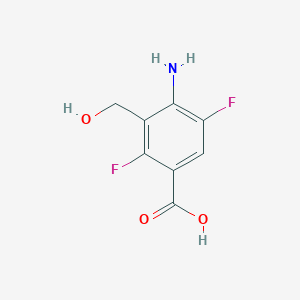
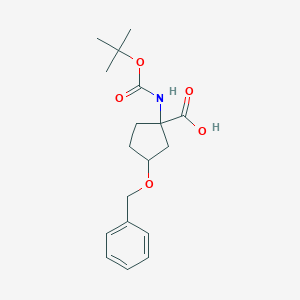
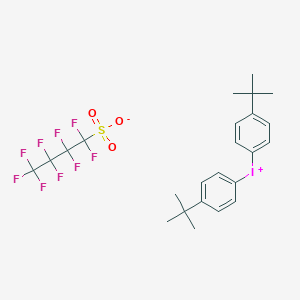
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)
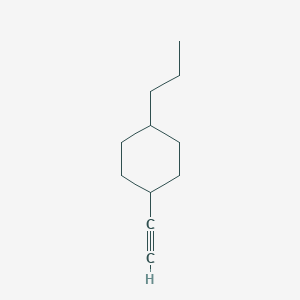
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
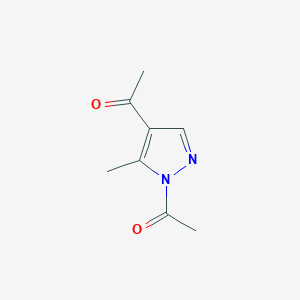
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)
